

The Discovery and Synthetic Pathway of (S)-GSK1379725A: A Technical Guide

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Compound of Interest

Compound Name: (S)-GSK1379725A

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Introduction

(S)-GSK1379725A, also known as AU1, has emerged as a significant chemical probe for studying the function of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene regulation. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target. **(S)-GSK1379725A** is a selective inhibitor of the BPTF bromodomain, a protein module that recognizes acetylated lysine residues on histones, thereby mediating protein-protein interactions crucial for transcriptional regulation. This technical guide provides an in-depth overview of the discovery and, critically, the detailed synthetic pathway of **(S)-GSK1379725A**, based on the seminal work by Kirberger and colleagues.

Discovery and Biological Activity

(S)-GSK1379725A was identified as the more active enantiomer of the racemic compound rac-GSK1379725A (AU1). It selectively binds to the BPTF bromodomain with a dissociation constant (K_d) of 2.8 μM.^[1] Notably, it exhibits selectivity over the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family, such as BRD4, which is a crucial feature for a specific chemical probe.^[1] The discovery and characterization of **(S)-GSK1379725A** have provided researchers with a valuable tool to dissect the biological roles of the BPTF bromodomain in health and disease.

Synthetic Pathway of (S)-GSK1379725A

The synthesis of **(S)-GSK1379725A** is a multi-step process commencing from commercially available starting materials. The following sections detail the experimental protocols for each step, accompanied by a summary of the key quantitative data.

Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl (1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)propan-2-yl)carbamate

To a solution of Boc-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of (S)-tert-butyl (1-((4-(2-aminopyrimidin-4-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate

A mixture of (S)-tert-butyl (1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)propan-2-yl)carbamate (1.0 eq), 4-chloro-2-aminopyrimidine (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Step 3: Synthesis of (S)-2-amino-N-(4-(2-aminopyrimidin-4-yl)phenyl)propanamide

(S)-tert-butyl (1-((4-(2-aminopyrimidin-4-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate (1.0 eq) is dissolved in a 4 M solution of HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of the desired product as a solid, which is used in the next step without further purification.

Step 4: Synthesis of (S)-N-(4-(2-aminopyrimidin-4-yl)phenyl)-N,3-dimethylbutanamide ((S)-GSK1379725A)

To a solution of (S)-2-amino-N-(4-(2-aminopyrimidin-4-yl)phenyl)propanamide hydrochloride (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM at 0 °C is added isovaleryl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield **(S)-GSK1379725A**.

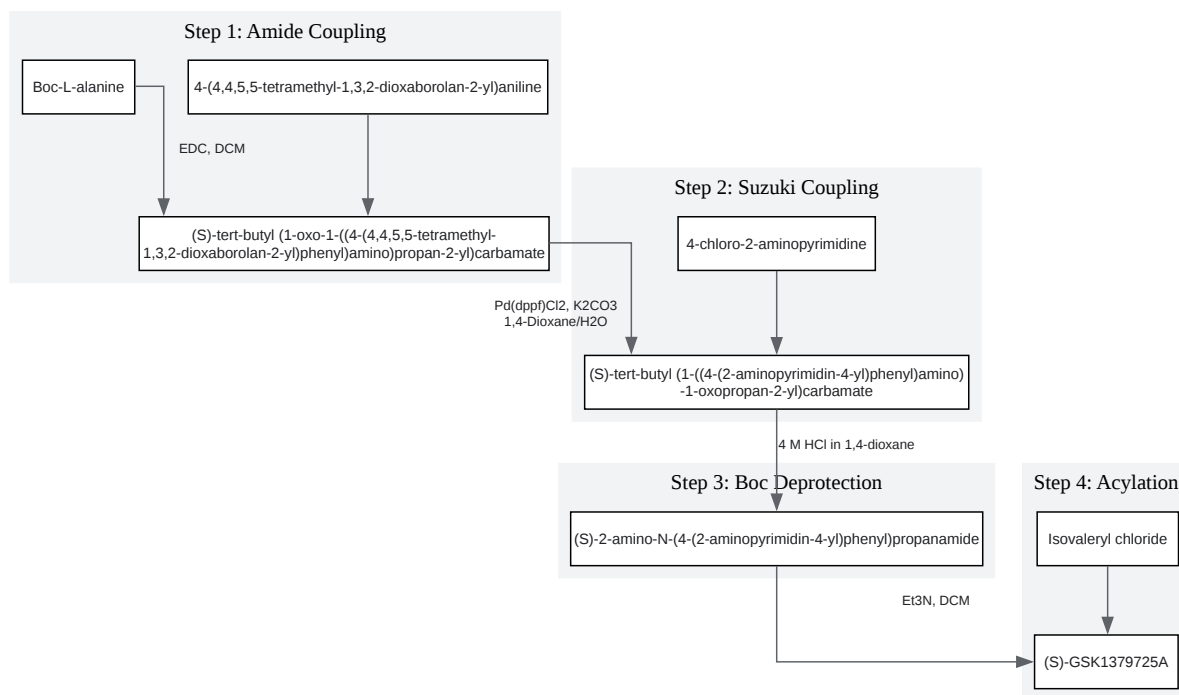
Quantitative Data Summary

| Step | Product Name | Starting Material | Reagents | Solvent | Yield (%) |
|------|---|---|---|-------------------|--------------|
| 1 | (S)-tert-butyl (1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)propan-2-yl)carbamate | Boc-L-alanine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | EDC | DCM | Not Reported |
| 2 | (S)-tert-butyl (1-((4-(2-aminopyrimidin-4-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate | Product from Step 1, 4-chloro-2-aminopyrimidine | Pd(dppf)Cl ₂ ·CH ₂ Cl ₂ , K ₂ CO ₃ | 1,4-Dioxane/Water | Not Reported |
| 3 | (S)-2-amino-N-(4-(2-aminopyrimidin-4-yl)phenyl)propanamide | Product from Step 2 | 4 M HCl in 1,4-dioxane | 1,4-Dioxane | Quantitative |
| 4 | (S)-N-(4-(2-aminopyrimidin-4-yl)phenyl)-N,3-dimethylbutanamide ((S)-GSK1379725 A) | Product from Step 3 | Isovaleryl chloride, Triethylamine | DCM | Not Reported |

Note: Specific yields for each step were not explicitly detailed in the primary literature and may require optimization.

Visualizing the Synthesis

The multi-step synthesis of **(S)-GSK1379725A** can be visualized as a clear workflow.



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Caption: Synthetic pathway of **(S)-GSK1379725A**.

Conclusion

This technical guide has provided a detailed overview of the discovery and, most importantly, the synthetic pathway for **(S)-GSK1379725A**, a selective inhibitor of the BPTF bromodomain. The provided experimental protocols and synthesis workflow offer a valuable resource for researchers in medicinal chemistry and chemical biology who are interested in synthesizing this important chemical probe for their own investigations into the function of BPTF and the broader field of epigenetics. The availability of a well-defined synthetic route is crucial for enabling further structure-activity relationship studies and the development of even more potent and selective BPTF inhibitors with potential therapeutic applications.

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References

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